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Executive Summary

Minzasolmin (UCB0599) is an investigational, orally bioavailable, and brain-penetrant small
molecule developed as a potential disease-modifying therapy for Parkinson's disease (PD). It
was designed to inhibit the misfolding and aggregation of alpha-synuclein (a-synuclein), a key
pathological hallmark of PD and other synucleinopathies. Discovered by Neuropore Therapies
and subsequently developed by UCB and Novartis, Minzasolmin progressed to Phase 2
clinical trials. Despite a strong preclinical rationale and promising early clinical data, the Phase
2 ORCHESTRA study did not meet its primary or secondary endpoints, leading to the
termination of its development for Parkinson's disease. This guide provides a detailed technical
summary of its discovery, mechanism of action, and the data generated throughout its
development lifecycle.

Discovery and Rationale

Minzasolmin emerged from a research program aimed at identifying compounds that could
disrupt the initial steps of a-synuclein aggregation. The aggregation of a-synuclein is
considered a central pathogenic event in Parkinson's disease, leading to the formation of toxic
oligomers and larger inclusions known as Lewy bodies, which contribute to neuronal
dysfunction and death.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15073595?utm_src=pdf-interest
https://www.benchchem.com/product/b15073595?utm_src=pdf-body
https://www.benchchem.com/product/b15073595?utm_src=pdf-body
https://www.benchchem.com/product/b15073595?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The discovery process, initiated by Neuropore Therapies, involved targeting the lipid-binding
properties of a-synuclein. The protein is known to adopt an alpha-helical structure upon binding
to synaptic vesicle membranes, a conformation that is prone to misfolding and aggregation.
The therapeutic strategy was to identify a small molecule that could prevent this pathological
conformational change.

Minzasolmin (UCB0599) is the purified R-enantiomer of the racemic mixture known as
NPT200-11. The initial lead compounds, such as NPT100-18A, were cyclic peptidomimetics
designed to interfere with the C-terminal domain of a-synuclein, preventing its binding to
membranes and subsequent oligomerization. Minzasolmin was developed as a second-
generation compound with optimized oral bioavailability and ability to cross the blood-brain
barrier.

Click to download full resolution via product page

Caption: Workflow of Minzasolmin Discovery and Development.

Mechanism of Action

Minzasolmin is an a-synuclein misfolding inhibitor. Its proposed mechanism of action is to
stabilize the native, soluble form of a-synuclein and prevent its pathological aggregation,
particularly at the lipid membrane interface.

High-resolution structural studies suggest that Minzasolmin interacts with membrane-bound
oligomeric forms of a-synuclein. This interaction is thought to increase the flexibility of the
protein and impair its embedding into the lipid bilayer. By doing so, Minzasolmin interferes with
two critical pathogenic processes: the growth of amyloid fibrils and the formation of toxic pore-
like structures in the membrane. Furthermore, it promotes the release of a-synuclein
monomers back into their soluble, non-toxic form. This action at a very early stage of the
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aggregation cascade is what distinguishes its mechanism from compounds that only target

mature fibrils.
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Caption: Proposed Mechanism of Action of Minzasolmin.

Preclinical Development

Minzasolmin and its racemic predecessor, NPT200-11, underwent extensive preclinical
evaluation in transgenic mouse models of Parkinson's disease that overexpress human o-
synuclein. These studies provided the foundational evidence for its therapeutic potential.
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In Vivo Efficacy in Mouse Models

Studies in the Line 61 transgenic mouse model demonstrated that chronic administration of
Minzasolmin or NPT200-11 led to significant improvements in multiple disease-relevant
endpoints.

Reduction of a-Synuclein Pathology: Treatment reduced the accumulation of proteinase K-
resistant a-synuclein aggregates in the cortex, hippocampus, and striatum.

o Neuroinflammation: A decrease in astrogliosis (as measured by GFAP immunolabeling) was
observed in the cortex and hippocampus of treated mice.

o Dopaminergic Terminal Integrity: Treatment normalized the levels of the dopamine
transporter (DAT) in the striatum, suggesting a protective effect on dopaminergic neurons.

e Motor Function: Treated mice showed significant improvements in motor coordination and
balance as assessed by the round beam test.

Preclinical Pharmacokinetics

Pharmacokinetic studies in wild-type C57BL/6 mice demonstrated that Minzasolmin is orally
bioavailable and readily penetrates the brain.
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Parameter 1 mgl/kg (i.p.) 5 mglkg (i.p.)
Plasma Cmax 598 ng/mL 2390 ng/mL
Plasma Tmax 0.25 hr 0.50 hr
Plasma AUC (0-6h) 711 hrng/mL 3090 hrng/mL
Brain Cmax 179 ngl/g 686 ng/g

Brain Tmax 0.50 hr 0.50 hr

Brain AUC (0-6h) 220 hrng/g 926 hrng/g
Brain/Plasma Ratio (Cmax) ~0.3 ~0.29

Data derived from
pharmacokinetic studies in

wild-type mice.

Clinical Development

Minzasolmin advanced into clinical trials to assess its safety, tolerability, pharmacokinetics,
and efficacy in humans.

Phase 1 Studies

Multiple Phase 1 studies were conducted in healthy volunteers and individuals with Parkinson's
disease.

o Safety and Tolerability: Minzasolmin was generally well-tolerated. The most notable adverse
events were hypersensitivity reactions, which were observed in a small number of
participants. Most other treatment-emergent adverse events were mild to moderate.

o Pharmacokinetics: The pharmacokinetic profile in humans was predictable and showed rapid
absorption with linear, time-independent properties. A PET tracer study using
[11C]minzasolmin confirmed that the drug readily crossed the blood-brain barrier and was
well-distributed throughout the human brain. The mean estimated whole brain total
distribution volume (VT) was 0.512 mL/cm3.
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Study

Population

Key Findings

UP0030

Healthy Volunteers

Assessed single and multiple
ascending doses.
Hypersensitivity reactions were

reported in 2 participants.

UP0077

Parkinson's Disease Patients

Evaluated safety and
tolerability of multiple doses
(180 and 360 mg/day).
Treatment-related adverse
events were mostly mild to

moderate.

PET Study

Healthy Volunteers

Confirmed brain penetrance
and distribution using

[11C]minzasolmin.

Phase 2a ORCHESTRA Study

The ORCHESTRA study (NCT04658186) was a large-scale, randomized, double-blind,
placebo-controlled trial designed to evaluate the efficacy and safety of Minzasolmin in over

450 individuals with early-stage Parkinson's disease.

» Design: Participants were randomized to receive placebo, 180 mg/day, or 360 mg/day of

Minzasolmin for up to 18 months.

e Primary Endpoint: The primary outcome was the change from baseline in the Movement
Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts |-l sum

score.

e Results: In December 2024, UCB and Novartis announced that the ORCHESTRA study did
not meet its primary or secondary clinical endpoints. There was no evidence of clinical

benefit in slowing disease progression compared to placebo.

o Safety: The safety profile was consistent with previous studies, and no new safety concerns

were identified. The incidence of adverse events was comparable across treatment and

placebo groups.
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e Outcome: Following these results, the long-term extension of the study was terminated, and
further development of Minzasolmin for Parkinson's disease was discontinued.

Experimental Protocols
Thioflavin T (ThT) Aggregation Assay

This assay is a standard method for monitoring the formation of amyloid fibrils in vitro.
Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-
sheet structures characteristic of amyloid aggregates.

Materials:

Recombinant human a-synuclein monomer

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH20)

Assay buffer (e.g., PBS, pH 7.4)

96-well black, clear-bottom microplates

Plate reader with fluorescence detection capabilities
Protocol:
o Preparation of Reagents:

o Prepare a fresh ThT working solution by diluting the stock solution in assay buffer to a final
in-well concentration of 10-25 puM.

o Thaw a-synuclein monomer aliquots at room temperature immediately before use.
Prepare a solution of a-synuclein monomer in assay buffer at the desired concentration
(e.g., 50-100 pM).

e Assay Setup:

o In each well of the 96-well plate, add the a-synuclein monomer solution.
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o Add the test compound (e.g., Minzasolmin) at various concentrations to the appropriate
wells. Include a vehicle control (e.g., DMSO).

o Add the ThT working solution to all wells.

o The final volume in each well should be consistent (e.g., 100-150 pL).

e |ncubation and Measurement:
o Seal the plate to prevent evaporation.

o Incubate the plate in a plate reader at 37°C with intermittent shaking (e.g., 600 rpm for 1
minute every 10 minutes).

o Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up
to 72 hours.

o Reader Settings: Excitation wavelength ~440-450 nm; Emission wavelength ~480-490 nm.
e Data Analysis:
o Plot the fluorescence intensity against time for each condition.

o The lag time and the maximum fluorescence intensity are key parameters used to assess
the inhibitory effect of the compound on a-synuclein aggregation.

Round Beam Walking Test (Motor Coordination in Mice)

This test assesses motor coordination, balance, and gait in rodent models of Parkinson's
disease.

Apparatus:

e Anarrow, round wooden or metal beam (e.g., 1 cm in diameter, 100 cm long) elevated above
the floor (e.g., 50 cm).

o A bright light source to illuminate the start of the beam.

e An enclosed, dark goal box at the end of the beam.
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e Avideo camera to record the trials for later scoring.
Protocol:
e Habituation and Training:
o For 2-3 days prior to testing, acclimatize the mice to the testing room.

o Train the mice to traverse the beam from the starting point to the goal box. Mice are
motivated to escape the bright light and enter the dark box. Each mouse should perform 2-
3 training trials per day.

o Testing Procedure:
o On the testing day, place the mouse at the illuminated start of the beam.
o Record the mouse as it traverses the beam to the goal box.

o Each mouse should perform a set number of trials (e.g., 3-5 trials) with a rest period in
between.

e Scoring:
o An observer, blinded to the treatment groups, scores the video recordings.
o Parameters to be scored include:
» Time to traverse: The time taken to walk from the start to the end of the beam.
= Number of foot slips: The number of times a hindlimb or forelimb slips off the beam.
» Falls: The number of times the mouse falls off the beam.

o A composite score can be generated from these parameters to provide an overall measure
of motor performance.

o Data Analysis:
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o Compare the scores between the vehicle-treated transgenic mice, Minzasolmin-treated
transgenic mice, and non-transgenic control mice using appropriate statistical tests (e.qg.,
ANOVA).

Conclusion

Minzasolmin (UCB0599) represents a rigorously pursued therapeutic strategy targeting the
foundational pathology of Parkinson's disease—a-synuclein aggregation. The compound was
rationally designed, demonstrated a clear mechanism of action, and showed significant
promise in preclinical models by reducing a-synuclein pathology and improving motor function.
Early clinical studies confirmed its brain penetrance and acceptable safety profile. However, the
ultimate failure of the Phase 2 ORCHESTRA study to demonstrate clinical efficacy underscores
the profound challenges in translating preclinical success in neurodegenerative disease into
patient benefit. The data and methodologies generated during the development of
Minzasolmin remain a valuable contribution to the field, informing future efforts to develop
disease-modifying therapies for Parkinson's disease and other synucleinopathies.

¢ To cite this document: BenchChem. [Minzasolmin (UCB0599): A Technical Overview of its
Discovery and Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15073595#discovery-and-development-of-
minzasolmin-ucb0599]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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